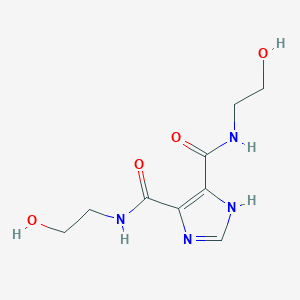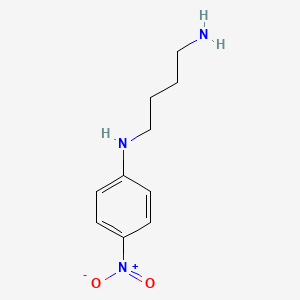
N,N'-bis(2-hydroxyethyl)-1H-imidazole-4,5-dicarboxamide
Vue d'ensemble
Description
N,N'-bis(2-hydroxyethyl)-1H-imidazole-4,5-dicarboxamide, commonly known as BICA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BICA is a derivative of imidazole and has been shown to exhibit a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of BICA is not fully understood. However, it is believed that BICA acts as a chelating agent, binding to metal ions and preventing them from participating in harmful reactions. BICA has also been shown to exhibit antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
BICA has been shown to have a wide range of biochemical and physiological effects. It has been shown to exhibit antioxidant properties, which may help to protect cells from oxidative damage. BICA has also been shown to have a high affinity for metal ions, which makes it an ideal candidate for metal ion detection and separation.
Avantages Et Limitations Des Expériences En Laboratoire
BICA has several advantages for use in lab experiments. It is a highly selective chelating agent that can be used to selectively bind to specific metal ions. BICA is also relatively easy to synthesize, making it readily available for use in experiments.
However, there are also limitations to the use of BICA in lab experiments. BICA has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, BICA has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several potential future directions for research on BICA. One area of interest is the development of BICA-based therapies for neurodegenerative diseases. BICA has been shown to exhibit antioxidant properties and may be able to protect cells from oxidative damage, which is a hallmark of many neurodegenerative diseases.
Another area of interest is the development of BICA-based sensors for metal ion detection. BICA has a high affinity for divalent metal ions, which makes it an ideal candidate for use in metal ion detection and separation.
Conclusion:
In conclusion, BICA is a chemical compound that has been extensively studied for its potential applications in scientific research. BICA has been shown to exhibit a wide range of biochemical and physiological effects, including antioxidant properties and a high affinity for divalent metal ions. While there are limitations to the use of BICA in lab experiments, there are also many potential future directions for research on this compound.
Applications De Recherche Scientifique
BICA has been studied extensively for its potential applications in scientific research. One of the primary uses of BICA is as a chelating agent for metal ions. BICA has been shown to have a high affinity for divalent metal ions such as copper, zinc, and nickel. This makes it an ideal candidate for use in metal ion detection and separation.
BICA has also been studied for its potential as a therapeutic agent. It has been shown to exhibit antioxidant properties and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-N,5-N-bis(2-hydroxyethyl)-1H-imidazole-4,5-dicarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4/c14-3-1-10-8(16)6-7(13-5-12-6)9(17)11-2-4-15/h5,14-15H,1-4H2,(H,10,16)(H,11,17)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMSGMNBMUPTIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(=O)NCCO)C(=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{4-[ethyl(phenoxyacetyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B3822813.png)


![tricyclo[7.1.0.0~4,6~]decane-5,10-dicarboxylic acid](/img/structure/B3822835.png)
![1-[(2-chloro-4-nitrophenyl)amino]-2-propanol](/img/structure/B3822845.png)

![4-[(3-amino-4-nitrophenyl)amino]butanoic acid](/img/structure/B3822858.png)

![1-{[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-methylpiperidine](/img/structure/B3822863.png)
![4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-1,2,5-oxadiazol-3-amine](/img/structure/B3822869.png)
![N-{3-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-4-nitroaniline](/img/structure/B3822872.png)
![(2-aminoethyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine](/img/structure/B3822877.png)
![4-{2-[4-(4-nitrophenyl)-1-piperazinyl]ethoxy}-1,2,5-oxadiazol-3-amine](/img/structure/B3822882.png)
![2-[2-(1,3-thiazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3822904.png)
